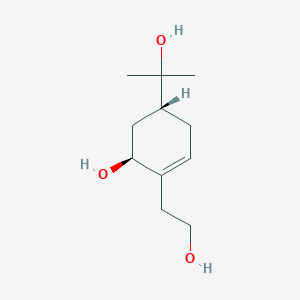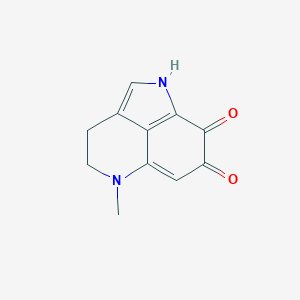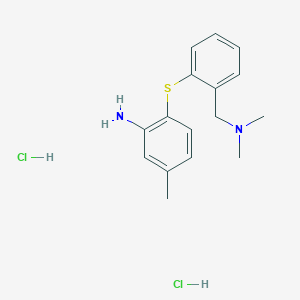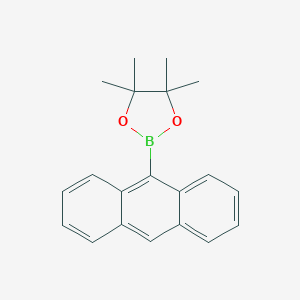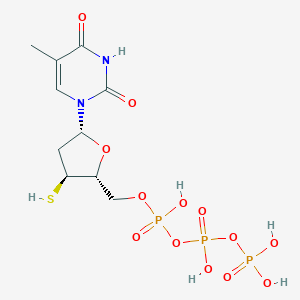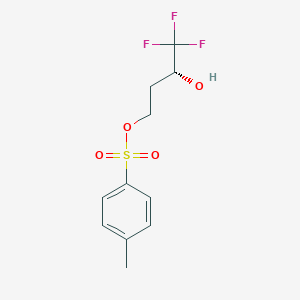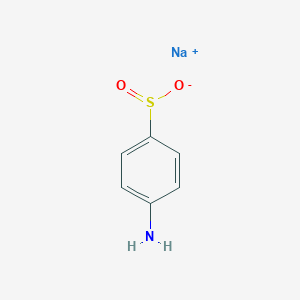
Sodium;4-aminobenzènesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound serves as a core structure for the development of derivatives with significant biological activities, including anticonvulsant and antidiabetic properties.
Applications De Recherche Scientifique
Sodium;4-aminobenzenesulfinate has a wide range of scientific research applications:
Chemistry: It is used as a core structure for synthesizing various organosulfur compounds, which are valuable in different chemical reactions and processes.
Biology: The compound’s derivatives have shown significant biological activities, including anticonvulsant and antidiabetic properties.
Medicine: It is used in the development of pharmaceuticals due to its biological activities and potential therapeutic effects.
Industry: Sodium;4-aminobenzenesulfinate is used in the manufacture of azo dyes and as a pesticide for the prevention and control of wheat rust.
Mécanisme D'action
Target of Action
Sodium;4-aminobenzenesulfinate, also known as 4-aminobenzenesulfonate, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
4-aminobenzenesulfonate acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, 4-aminobenzenesulfonate prevents the enzyme from interacting with PABA, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, 4-aminobenzenesulfonate effectively halts the replication of bacterial DNA, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that sulfonamides, the group of drugs to which 4-aminobenzenesulfonate belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The primary result of 4-aminobenzenesulfonate’s action is the inhibition of bacterial growth . By disrupting the folic acid metabolism cycle, it prevents bacteria from synthesizing the DNA they need to replicate . This makes 4-aminobenzenesulfonate an effective bacteriostatic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium;4-aminobenzenesulfinate typically involves the reaction of aniline with concentrated sulfuric acid. The reaction mixture is then poured into cold water to obtain a colorless precipitate of 4-aminobenzenesulfonic acid. After cooling, filtration, and drying, 4-aminobenzenesulfonic acid is obtained .
Industrial Production Methods: In industrial settings, the production of sodium;4-aminobenzenesulfinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;4-aminobenzenesulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bond-forming reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
15898-44-9 |
|---|---|
Formule moléculaire |
C6H7NNaO2S |
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
sodium;4-aminobenzenesulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,7H2,(H,8,9); |
Clé InChI |
CGIAMDBGLOWRRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC(=CC=C1N)S(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)O.[Na] |
Synonymes |
p-Aminobenzenesulfinic Acid Monosodium Salt; Sodium 4-Aminobenzenesulfinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


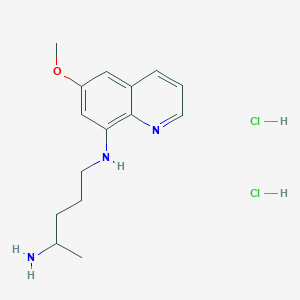
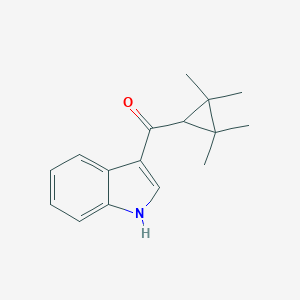
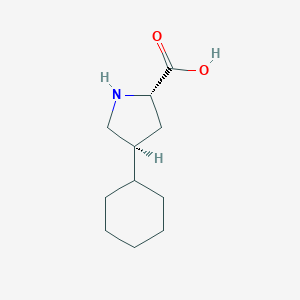
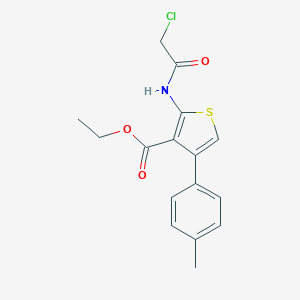
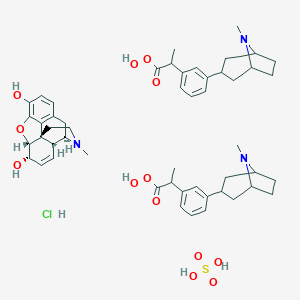
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
